molecular formula C7H4FNO4 B1297704 2-Fluoro-6-nitrobenzoic acid CAS No. 385-02-4

2-Fluoro-6-nitrobenzoic acid

Cat. No. B1297704
CAS RN: 385-02-4
M. Wt: 185.11 g/mol
InChI Key: MPDZCNPDHUUPRL-UHFFFAOYSA-N
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Patent
US04346035

Procedure details

2.7 g of 10 percent palladium/carbon are added to a solution of 20.0 g (0.108 mol) of 6-fluoro-nitrobenzoic acid in a mixture of 200 ml of methanol and 27 ml of concentrated hydrochloric acid and the resulting mixture is hydrogenated at 35°-40° C. under a slight over-pressure. After filtration of the catalyst and concentration of the filtrate, the crude product is recrystallised from methanol/ether. There is obtained 6-fluoroanthranilic acid hydrochloride of melting point 176°-178° C. (decomposition).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:11]([O-])=O)[CH:5]=[CH:4][CH:3]=1.[ClH:14]>CO.[Pd]>[ClH:14].[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:11])[C:7]=1[C:8]([OH:10])=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=CC(=C1C(=O)O)[N+](=O)[O-]
Name
Quantity
27 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 35°-40° C. under a slight over-pressure
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallised from methanol/ether

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=CC=C(C1C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.